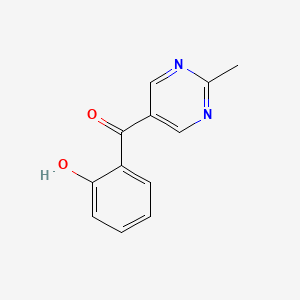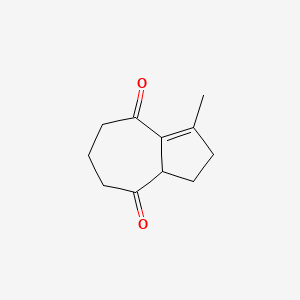![molecular formula C18H24N2O2 B14507585 3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) CAS No. 62950-83-8](/img/structure/B14507585.png)
3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is an organic compound with the molecular formula C18H24N2O2 It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a di(propan-1-ol) moiety through an azanediyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) typically involves the reaction of 4-anilinophenylamine with 3-chloropropan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 4-anilinophenylamine attacks the electrophilic carbon of 3-chloropropan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The azanediyl linkage and hydroxyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Azanediylbis(propan-1-ol): Similar structure but lacks the aniline and phenyl groups.
4-Anilinophenylamine: Contains the aniline and phenyl groups but lacks the di(propan-1-ol) moiety.
Bis(2-hydroxyethyl)amine: Contains two hydroxyl groups and an amine but lacks the phenyl and aniline groups.
Uniqueness
3,3’-[(4-Anilinophenyl)azanediyl]di(propan-1-ol) is unique due to the combination of its structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
62950-83-8 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-[4-anilino-N-(3-hydroxypropyl)anilino]propan-1-ol |
InChI |
InChI=1S/C18H24N2O2/c21-14-4-12-20(13-5-15-22)18-10-8-17(9-11-18)19-16-6-2-1-3-7-16/h1-3,6-11,19,21-22H,4-5,12-15H2 |
InChI-Schlüssel |
NHYXUCHSOVSDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(CCCO)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
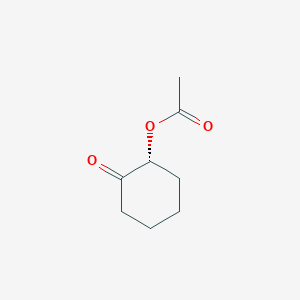

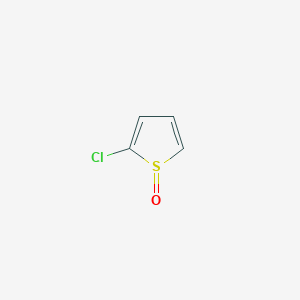

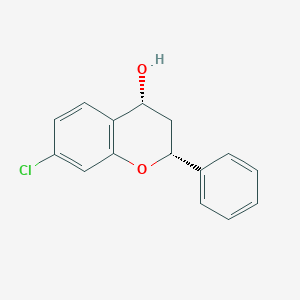

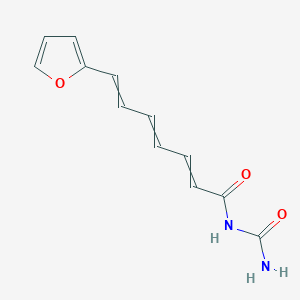
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)

